molecular formula C7H13NO3 B13506130 2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one

2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B13506130
M. Wt: 159.18 g/mol
InChI Key: JFATYCWAEVKUFE-LURJTMIESA-N
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Description

2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one is a chemical compound characterized by the presence of a hydroxyl group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one typically involves the reaction of pyrrolidine derivatives with hydroxyl-containing compounds. One common method involves the use of pyrrolidine and formaldehyde under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and pyrrolidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one is unique due to the presence of the pyrrolidine ring, which imparts specific stereochemistry and biological activity.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C7H13NO3/c9-4-6-2-1-3-8(6)7(11)5-10/h6,9-10H,1-5H2/t6-/m0/s1

InChI Key

JFATYCWAEVKUFE-LURJTMIESA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CO)CO

Canonical SMILES

C1CC(N(C1)C(=O)CO)CO

Origin of Product

United States

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